molecular formula C11H7BrClNO B1525561 3-Bromo-2-(2-chlorophenoxy)pyridine CAS No. 1215809-13-4

3-Bromo-2-(2-chlorophenoxy)pyridine

Cat. No.: B1525561
CAS No.: 1215809-13-4
M. Wt: 284.53 g/mol
InChI Key: QGHSGSRIFOMKPV-UHFFFAOYSA-N
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Description

“3-Bromo-2-(2-chlorophenoxy)pyridine” is a chemical compound with the CAS Number: 1215809-13-4 . It has a molecular weight of 284.54 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H7BrClNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Arylation via Pd-Catalyzed Suzuki Cross-Coupling Reaction : 2-bromo-4-chlorophenyl-2-bromobutanoate, a derivative similar to 3-Bromo-2-(2-chlorophenoxy)pyridine, was synthesized and further modified to produce various derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. The electronic and non-linear optical (NLO) properties of these compounds were studied using Frontier molecular orbital analysis, suggesting potential applications in material science and electronics (Nazeer et al., 2020).

Catalysis and Surface Chemistry

  • Generation of Acid Sites on Surfaces : The acidic properties of silica doped with various cations, including pyridine, were studied to understand the generation of Lewis and Brønsted acid sites. The study found that dopant cations on the silica surface can generate these acid sites, indicating the role of pyridine derivatives in modifying surface chemistry and catalysis (Connell & Dumesic, 1987).

Heterocyclic Chemistry and Derivative Synthesis

  • Indirect Electrochemical Radical Cyclization : A procedure for the electrochemical radical cyclization of bromo acetals, involving a compound structurally related to this compound, was developed. This method, using chloro(pyridine)cobaloxime(III), highlights the role of such compounds in synthesizing complex molecular structures under neutral conditions, with potential applications in pharmaceutical and organic chemistry (Inokuchi et al., 1994).

Material Science and Surface Modification

  • Inhibition of Metal Corrosion : Imidazo[4,5-b]pyridine derivatives, similar to this compound, were evaluated for their performance in inhibiting mild steel corrosion. The study utilized various analytical techniques, highlighting the potential of such compounds in protecting industrial materials against corrosion (Saady et al., 2021).

Safety and Hazards

The safety information available indicates that “3-Bromo-2-(2-chlorophenoxy)pyridine” has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

3-bromo-2-(2-chlorophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHSGSRIFOMKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294244
Record name 3-Bromo-2-(2-chlorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215809-13-4
Record name 3-Bromo-2-(2-chlorophenoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215809-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(2-chlorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-(2-chlorophenoxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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